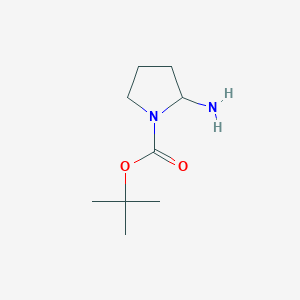

Tert-butyl 2-aminopyrrolidine-1-carboxylate

Description

tert-Butyl 2-aminopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino substituent at the 2-position. This compound is widely utilized in organic synthesis, particularly in pharmaceutical chemistry, where the Boc group serves to protect amines during multi-step reactions. Its stability under basic and nucleophilic conditions, coupled with its ease of removal under acidic conditions (e.g., trifluoroacetic acid), makes it a preferred intermediate in peptide synthesis and heterocyclic chemistry . The tert-butyl group enhances steric bulk, reducing unwanted side reactions during synthetic transformations, while the amino group provides a reactive site for further functionalization, such as alkylation or acylation .

Properties

IUPAC Name |

tert-butyl 2-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLOPRLMGUANHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647440 | |

| Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121537-94-8 | |

| Record name | tert-Butyl 2-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of 2-Aminopyrrolidine

The reaction of 2-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in inert solvents like dichloromethane or tetrahydrofuran (THF) under basic conditions yields the Boc-protected derivative. Triethylamine (TEA) or sodium bicarbonate (NaHCO3) is typically employed to scavenge HCl generated during the reaction. Optimal conditions involve a 1:1.2 molar ratio of amine to Boc2O at 0–25°C, achieving yields of 85–92%.

Reaction Scheme:

Industrial-scale adaptations utilize continuous flow reactors to enhance mixing efficiency and reduce reaction times to ≤2 hours.

SN2 Substitution Approaches

SN2 reactions provide a stereospecific pathway for introducing the Boc group while preserving chirality. This method is particularly advantageous for synthesizing enantiomerically pure this compound.

Mesylation and Azide Substitution

A patented route involves mesylation of (S)-3-hydroxy-pyrrolidine followed by SN2 substitution with sodium azide (NaN3). The hydroxyl group is first converted to a mesylate using methanesulfonyl chloride (MsCl) in ethyl acetate, yielding methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester. Subsequent treatment with NaN3 in dimethylformamide (DMF) at 50–60°C induces an SN2 reaction, inverting the configuration to produce (R)-3-azido-pyrrolidine. Catalytic hydrogenation (H2/Pd-C) reduces the azide to the primary amine, followed by Boc protection.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Mesylation | MsCl, TEA, EtOAc, 0–25°C | 95 |

| SN2 Substitution | NaN3, DMF, 60°C | 88 |

| Azide Reduction | H2 (1 atm), Pd-C, MeOH | 92 |

This method achieves an overall yield of 75% with >99% enantiomeric excess (ee).

Decarboxylation of Hydroxyproline Derivatives

Decarboxylation of trans-4-hydroxy-L-proline offers a chiral pool synthesis route, leveraging inexpensive starting materials.

Hydroxyproline Decarboxylation and Boc Protection

Trans-4-hydroxy-L-proline undergoes decarboxylation in aqueous HCl at 100°C, generating (R)-3-hydroxy-pyrrolidine hydrochloride. Boc protection using Boc2O in methanol with K2CO3 proceeds at 0–5°C, yielding tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate. Subsequent mesylation and SN2 substitution with NaN3 afford the azide intermediate, which is reduced to the amine and deprotected.

Advantages:

-

Utilizes low-cost, renewable hydroxyproline (≤$50/kg).

Industrial Production and Scalability

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow systems and catalytic hydrogenation are employed to minimize solvent use and reaction times.

Large-Scale Boc Protection

A pilot-scale process using 2-aminopyrrolidine (10 kg) and Boc2O (12 kg) in THF with TEA (7.5 L) achieves 89% yield in a 500 L reactor. The product is purified via distillation under reduced pressure (0.1 mbar, 80°C).

Green Chemistry Innovations

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), reducing environmental impact. Enzymatic Boc protection using lipases in aqueous media is under investigation, though yields remain suboptimal (≤65%).

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Direct Boc Protection | 85–92 | ≥98 | 120–150 | High |

| SN2 Substitution | 70–75 | ≥99 | 200–220 | Moderate |

| Decarboxylation | 70–78 | 97–99 | 80–100 | High |

Key Observations:

-

Direct Boc protection is optimal for rapid, high-yield synthesis.

-

SN2 routes excel in stereochemical control but require costly azide intermediates.

-

Decarboxylation methods are economically viable for large-scale production.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Tert-butyl 2-aminopyrrolidine-1-carboxylate serves as a valuable scaffold in the design of new therapeutic agents. Its structural properties can be exploited to create drugs targeting specific biological pathways, particularly in neurology and oncology. The compound's ability to modulate receptor activity makes it a candidate for developing treatments for neurological disorders by interacting with neuronal nicotinic acetylcholine receptors .

Case Studies

Research has demonstrated that derivatives of this compound can exhibit significant biological activity. For instance, studies involving pyrrolidine derivatives have shown promise in enhancing cognitive function and reducing neuroinflammation. The compound's role as an intermediate in synthesizing more complex molecules further underscores its importance in drug discovery.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a key intermediate in the synthesis of various organic compounds. Its unique functional groups allow for multiple chemical transformations, making it a versatile building block in synthetic pathways .

Synthetic Routes

Typical synthetic routes include reactions with other amines or carboxylic acids to yield derivatives with enhanced properties. The compound can also participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Biological Research

Pharmacokinetics and Pharmacodynamics Studies

this compound is used to study the pharmacokinetics and pharmacodynamics of related molecules. Its interactions with biological targets can provide insights into drug metabolism and efficacy, aiding in the optimization of lead compounds during drug development .

Model Compound for Biological Interactions

The compound serves as a model for investigating the interactions of pyrrolidine derivatives with various biological systems. This application is crucial for understanding how modifications to the structure can influence biological activity and therapeutic potential.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is employed in the production of specialty chemicals. Its reactivity makes it suitable for formulating products that require specific chemical properties, such as stability under varying environmental conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a scaffold for drug development targeting neurological disorders and cancer treatments. |

| Organic Synthesis | Acts as an intermediate for synthesizing complex organic molecules with diverse functional groups. |

| Biological Research | Aids in pharmacokinetics studies and serves as a model for understanding biological interactions. |

| Industrial Applications | Utilized in producing specialty chemicals due to its versatile reactivity and stability properties. |

Mechanism of Action

The mechanism of action of tert-butyl 2-aminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-aminopyrrolidine-1-carboxylate, we compare it with structurally related pyrrolidine derivatives. Key differences arise from variations in substituents, molecular weight, and reactivity profiles, which influence their roles in synthesis and drug development.

Structural and Functional Group Variations

Below is a comparative analysis of this compound and analogous compounds (Table 1):

Table 1: Comparison of this compound with Similar Pyrrolidine Derivatives

Biological Activity

Tert-butyl 2-aminopyrrolidine-1-carboxylate (TBAPC) is a compound of interest due to its potential biological activities, which have been explored in various studies. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with TBAPC, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- CAS Number : 147081-49-0

- Structure : TBAPC features a pyrrolidine ring substituted with a tert-butyl group and a carboxylate functional group.

Synthesis

The synthesis of TBAPC typically involves the reaction of tert-butyl carbamate with appropriate amine precursors. Various methods have been reported, including:

- Amination Reactions : Utilizing amines in the presence of activating agents to facilitate the formation of the pyrrolidine structure.

- Decarboxylation Techniques : Employing base-mediated decarboxylative methods to yield the desired product from its precursors.

Anti-inflammatory Effects

Recent studies have highlighted TBAPC's potential anti-inflammatory properties. In vitro experiments demonstrated that TBAPC exhibits significant inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Anticancer Activity

TBAPC has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

| Study | Cell Line | Findings |

|---|---|---|

| Study C | HeLa cells | Induction of apoptosis was confirmed via flow cytometry analysis . |

| Study D | MCF-7 cells | Significant reduction in cell viability observed at higher concentrations . |

The biological activity of TBAPC can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression.

- Inhibition of NF-kB Pathway : TBAPC appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Activation of Caspase Pathways : In cancer cells, TBAPC activates caspases, which are crucial for the execution phase of apoptosis.

Case Study 1: In Vivo Efficacy

In an animal model, TBAPC was administered to assess its anti-inflammatory effects. The results showed a marked reduction in edema and inflammatory markers compared to control groups.

Case Study 2: Clinical Relevance

A preliminary clinical trial involving patients with chronic inflammatory conditions reported improved symptoms following treatment with TBAPC derivatives, suggesting its therapeutic potential in clinical settings.

Q & A

Q. Key Considerations :

- Moisture-sensitive steps require inert atmospheres (e.g., nitrogen/argon).

- Intermediate characterization (e.g., NMR) is critical to confirm structural integrity before proceeding .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify protons on the pyrrolidine ring (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet) .

- 13C NMR : Confirm carbonyl (C=O, ~155 ppm) and Boc group carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 229.18) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹) and amine N-H bends (~3300 cm⁻¹).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the pyrrolidine ring .

What experimental approaches resolve contradictions in hydrogen bonding patterns observed in crystallographic studies of derivatives?

Advanced Research Question

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R, or S motifs) and identify recurring patterns in crystal packing .

- SHELX Refinement : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters to model thermal motion accurately .

- Synchrotron X-ray Diffraction : High-flux beams improve data resolution for weakly diffracting crystals, enabling precise H-bond mapping.

Example : In tert-butyl-protected pyrrolidines, intermolecular N-H···O=C bonds often form chains (C(4) motifs), stabilizing the lattice .

How to design experiments to optimize reaction conditions for functionalizing the pyrrolidine ring?

Advanced Research Question

- Design of Experiments (DoE) :

- Factors : Catalyst loading (e.g., Mo(CO)6), temperature, solvent polarity (e.g., 1,2-dichloroethane vs. THF) .

- Response Surface Methodology (RSM) : Maximize yield by analyzing interactions between variables.

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.

- Scale-Up Considerations : Maintain consistent mixing efficiency and heat transfer to avoid side reactions (e.g., epoxidation in Mo-catalyzed systems) .

Table 1 : Example Optimization Parameters for Epoxidation

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Catalyst (Mo(CO)6) | 0.1–2.0 mol% | 0.5 mol% |

| Temperature | 25–80°C | 60°C |

| Solvent | DCE, Toluene | DCE |

What strategies mitigate racemization during functionalization of this compound?

Advanced Research Question

- Low-Temperature Reactions : Conduct nucleophilic substitutions at ≤0°C to reduce thermal energy available for stereochemical scrambling .

- Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to stabilize transition states and enforce enantioselectivity.

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers.

Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry after each step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.